2-chloro-N-ethyl-N-phenylpropanamide

Description

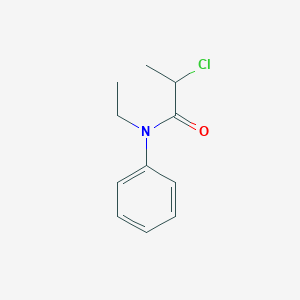

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethyl-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSOFYRMISJWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323487 | |

| Record name | 2-chloro-N-ethyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825728 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91131-16-7 | |

| Record name | 2-chloro-N-ethyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-chloro-N-ethyl-N-phenylpropanamide

Technical Whitepaper: Optimized Synthesis and Analytical Profiling of 2-chloro-N-ethyl-N-phenylpropanamide

Executive Summary & Strategic Utility

This technical guide details the synthesis, purification, and characterization of This compound (CAS: 91131-16-7). This molecule serves as a critical electrophilic intermediate in the synthesis of amino-amide local anesthetics (analogs of Prilocaine and Etidocaine) and specialized agrochemicals.

The presence of the

Key Physicochemical Parameters:

| Parameter | Value |

|---|

| Molecular Formula |

Retrosynthetic Analysis & Pathway Design

The most robust route to this compound is the nucleophilic acyl substitution of N-ethylaniline with 2-chloropropanoyl chloride .

Reaction Logic:

-

Nucleophile: N-ethylaniline (Secondary aromatic amine).[1] Sterically more hindered than aniline, reducing the rate of side reactions.

-

Electrophile: 2-chloropropanoyl chloride (Acid chloride). Highly activated carbonyl.

-

Base Scavenger: Triethylamine (TEA) or aqueous Carbonate. Required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

DOT Diagram: Synthetic Pathway

Figure 1: Reaction pathway showing the convergence of reagents to form the amide bond.

Experimental Protocol

Safety Pre-Check:

-

2-chloropropanoyl chloride is a lachrymator and corrosive. Handle in a fume hood.

-

Reaction Exotherm: The reaction is highly exothermic. Strict temperature control (

) is required during addition.

Materials

-

N-ethylaniline (1.0 eq, 50 mmol)

-

2-chloropropanoyl chloride (1.1 eq, 55 mmol)

-

Triethylamine (1.2 eq, 60 mmol)

-

Dichloromethane (DCM), Anhydrous (100 mL)

-

1M HCl, Saturated

, Brine

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Add N-ethylaniline (6.06 g, 50 mmol) and Triethylamine (6.07 g, 60 mmol) to the RBF. Dissolve in 80 mL of anhydrous DCM.

-

Cooling: Submerge the RBF in an ice/salt bath and cool to 0°C.

-

Controlled Addition: Dilute 2-chloropropanoyl chloride (6.98 g, 55 mmol) in 20 mL DCM. Load into the addition funnel. Add dropwise over 30 minutes.

-

Critical Control Point: Do not allow internal temperature to exceed 10°C to prevent elimination to the acrylamide.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot (

) should disappear.

-

-

Workup (The "Self-Validating" Purification):

-

Quench: Pour reaction mixture into 50 mL ice water.

-

Acid Wash: Wash organic layer with 1M HCl (

mL). Purpose: Removes unreacted N-ethylaniline and TEA. -

Base Wash: Wash organic layer with Sat.

( -

Drying: Wash with brine, dry over anhydrous

, and filter.

-

-

Isolation: Concentrate in vacuo (

, 20 mbar) to yield the crude oil.

DOT Diagram: Experimental Workflow

Figure 2: Step-by-step experimental workflow with integrated decision nodes.

Reaction Mechanism & Kinetics

The reaction proceeds via a standard Addition-Elimination mechanism.

-

Nucleophilic Attack: The lone pair on the N-ethylaniline nitrogen attacks the carbonyl carbon of the acid chloride.[2]

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Elimination: The carbonyl reforms, expelling the chloride ion (

) as a good leaving group. -

Deprotonation: The resulting protonated amide is neutralized by Triethylamine (TEA), precipitating TEA·HCl.

Note on Regioselectivity: The 2-chloro position is susceptible to racemization if the reaction temperature is too high or if strong bases are used, due to the acidity of the

Characterization & Validation

Upon isolation, the identity and purity of the compound must be validated using the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

-

Solvent:

-

1H NMR (400 MHz):

- 7.45–7.15 (m, 5H, Aromatic phenyl ring).

- 4.25 (q, J=6.8 Hz, 1H, CH-Cl ). Diagnostic peak.

- 3.80 (m, 2H, N-CH2 of ethyl group).

- 1.65 (d, J=6.8 Hz, 3H, CH3 of propanoyl chain).

- 1.15 (t, J=7.1 Hz, 3H, CH3 of ethyl group).

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Assignment | Significance |

| 1660 - 1680 | C=O Stretch | Amide I band (Tertiary amide). |

| 750 - 700 | C-Cl Stretch | Indicates presence of alkyl chloride. |

| 1590 | C=C Aromatic | Phenyl ring breathing mode. |

| No Peak | 3300-3500 | Absence of N-H stretch confirms tertiary amide. |

Mass Spectrometry (LC-MS)

-

Method: ESI+

-

Expected Mass:

and

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride before reaction. | Ensure DCM is anhydrous; use fresh acid chloride. |

| Acrylamide Impurity | Elimination of HCl from the product. | Keep reaction temperature |

| Color (Dark/Red) | Oxidation of N-ethylaniline. | Distill amine prior to use; perform reaction under |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91131-16-7, this compound. Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (General reference for Schotten-Baumann and amide synthesis protocols).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-ethyl-N-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-chloro-N-ethyl-N-phenylpropanamide, a molecule of interest in synthetic chemistry and potentially in drug discovery. This document delves into the compound's structural and chemical identity, its key physicochemical parameters, detailed methodologies for their determination, a plausible synthetic route, and essential safety information. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related compounds.

Introduction: Understanding the Core Moiety

This compound belongs to the class of N-substituted haloamides, a structural motif present in various biologically active compounds. The molecule incorporates a chiral center at the second carbon of the propanamide chain, a phenyl group, and an ethyl group attached to the amide nitrogen, along with a chlorine atom. This combination of features imparts specific physicochemical characteristics that are crucial for its behavior in chemical reactions, its solubility, and its potential interactions with biological systems. A thorough understanding of these properties is paramount for its application in research and development.

Chemical Identity and Structure

A precise understanding of the molecular identity is the cornerstone of any chemical investigation.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="H3C", pos="2.5,-0.5!"]; O1 [label="O", pos="1.8,1.5!"]; N1 [label="N", pos="-1,0.5!"]; C4 [label="CH2", pos="-2,0!"]; C5 [label="CH3", pos="-3,0.5!"]; C6 [label=" ", shape=plaintext, pos="-1.5,2.5!"]; // Phenyl ring start C7 [label=" ", shape=plaintext, pos="-2.5,3.5!"]; C8 [label=" ", shape=plaintext, pos="-1.5,4.5!"]; C9 [label=" ", shape=plaintext, pos="-0.5,4.5!"]; C10 [label=" ", shape=plaintext, pos="0.5,3.5!"]; C11 [label=" ", shape=plaintext, pos="-0.5,2.5!"]; Cl1 [label="Cl", pos="0.5,-1!"];

// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C2 -- O1 [len=1.2, style=double]; C1 -- N1 [len=1.5]; C1 -- Cl1 [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; N1 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C6 [len=1.5];

} Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 91131-16-7 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)C(C)Cl | - |

| InChI | InChI=1S/C11H14ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | - |

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various environments and are critical for applications ranging from chemical synthesis to drug delivery. While experimental data for this compound is limited, we can infer and predict its properties based on its structure and data from analogous compounds.

Table 2: Physicochemical Data

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| logP (Octanol-Water Partition Coefficient) | 2.7 | Predicted | - |

| Water Solubility | Low (predicted) | - | Inferred from logP and amide structure |

| Organic Solvent Solubility | Soluble in methanol, chloroform | Inferred from analogous compounds | [2] |

| pKa | Not available | - | - |

| Predicted Collision Cross Section ([M+H]⁺) | 146.1 Ų | CCSbase Prediction | - |

Analysis and Causality

-

logP and Solubility: The predicted logP of 2.7 indicates a moderate lipophilicity. This suggests that this compound will have low solubility in water and good solubility in a range of organic solvents. The presence of the phenyl ring and the alkyl chains contributes to its lipophilic character, while the amide and chloro groups add some polarity.

-

Physical State: The absence of a reported melting point prevents a definitive statement on its physical state at room temperature. However, many similar N-substituted amides are solids.

-

pKa: The amide functional group is generally considered neutral, with a very high pKa for the N-H proton (if present) and a very low pKa for the protonated carbonyl oxygen. Therefore, this compound is not expected to exhibit significant acidic or basic properties under typical physiological conditions.

Experimental Protocols for Property Determination

To obtain precise experimental data, standardized protocols are essential. The following sections outline methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

dot graph "Melting_Point_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; prep1 [label="Dry Crystalline Sample"]; prep2 [label="Pack into Capillary Tube"]; prep1 -> prep2; }

subgraph "cluster_analysis" { label = "Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; analysis1 [label="Place in Melting Point Apparatus"]; analysis2 [label="Slow Heating (1-2 °C/min)"]; analysis3 [label="Observe and Record Temperature Range"]; analysis1 -> analysis2 -> analysis3; }

prep2 -> analysis1; } Caption: Workflow for Melting Point Determination.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Protocol (Shake-Flask Method for Aqueous Solubility):

-

An excess amount of the compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

dot graph "Solubility_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_equilibration" { label = "Equilibration"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; eq1 [label="Add Excess Compound to Water"]; eq2 [label="Agitate at Constant Temperature"]; eq1 -> eq2; }

subgraph "cluster_measurement" { label = "Measurement"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; meas1 [label="Filter to Remove Undissolved Solid"]; meas2 [label="Analyze Filtrate by HPLC-UV"]; meas1 -> meas2; }

eq2 -> meas1; } Caption: Workflow for Aqueous Solubility Determination.

Synthesis and Characterization

A reliable synthetic route is crucial for obtaining the compound for further study. The following is a plausible and commonly employed method for the synthesis of N-substituted-2-chloropropanamides.

Proposed Synthesis: Acylation of N-ethylaniline

Principle: This synthesis involves the reaction of N-ethylaniline with 2-chloropropionyl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol:

-

Dissolve N-ethylaniline in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Slowly add a solution of 2-chloropropionyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

dot graph "Synthesis_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="N-ethylaniline + 2-chloropropionyl chloride"]; reaction [label="Reaction in Aprotic Solvent with Base"]; workup [label="Aqueous Workup"]; purification [label="Purification (Chromatography/Recrystallization)"]; product [label="this compound"];

start -> reaction -> workup -> purification -> product; } Caption: General Synthetic Workflow.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl group on the propanamide backbone (a doublet), and the methine proton adjacent to the chlorine (a quartet). The chemical shifts and coupling constants will be indicative of the structure.

-

¹³C NMR: Will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Conclusion

This compound is a molecule with a defined chemical structure and predictable physicochemical properties based on its functional groups. While experimental data is currently sparse, this guide provides a framework for its synthesis, characterization, and safe handling. The methodologies outlined herein offer a clear path for researchers to obtain the necessary experimental data to fully elucidate its properties and explore its potential applications in various scientific disciplines.

References

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

Sources

- 1. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE CAS#: 19281-31-3 [m.chemicalbook.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-chloro-N-ethyl-N-phenylpropanamide IUPAC name and structure

[1]

Chemical Identity & Structural Characterization[2][3][4][5]

2-Chloro-N-ethyl-N-phenylpropanamide is a specialized organic intermediate belonging to the class of

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | N-(2-chloropropanoyl)-N-ethylaniline; 2-chloropropionic acid N-ethylanilide |

| CAS Registry Number | 91131-16-7 |

| Molecular Formula | C |

| Molecular Weight | 211.69 g/mol |

| SMILES | CCN(C1=CC=CC=C1)C(=O)C(C)Cl |

| InChI Key | (Isomer specific) |

Stereochemistry

The molecule possesses a chiral center at the C2 position (the

-

(

)-Isomer: Chlorine oriented spatially distinct from the ( -

(

)-Isomer: Enantiomer of the above.

Synthetic Methodology

The synthesis of this compound is typically achieved via a Schotten-Baumann acylation or anhydrous nucleophilic acyl substitution. This reaction couples N-ethylaniline with 2-chloropropionyl chloride in the presence of a base to scavenge the liberated hydrogen chloride.

Reaction Protocol (Standardized)

Reagents:

-

Substrate: N-Ethylaniline (1.0 eq)

-

Acylating Agent: 2-Chloropropionyl chloride (1.1 eq)

-

Base: Triethylamine (Et

N) or Pyridine (1.2 eq) -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with N-ethylaniline and anhydrous DCM under an inert atmosphere (N

or Ar). -

Cooling: Cool the solution to 0–5 °C to control the exothermic nature of the acylation.

-

Addition: Add the base (Et

N), followed by the dropwise addition of 2-chloropropionyl chloride. Maintain temperature < 10 °C. -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC or LC-MS for consumption of the aniline.

-

Workup: Quench with water. Wash the organic layer with dilute HCl (to remove unreacted amine), saturated NaHCO

(to remove acid), and brine. -

Purification: Dry over MgSO

, filter, and concentrate in vacuo. The crude oil can be purified via silica gel chromatography (Hexanes/EtOAc) or distillation if thermal stability permits.

Synthetic Pathway Diagram

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target amide.

Reactivity & Applications

The core utility of this compound lies in its dual functionality: the robust amide backbone and the reactive alkyl chloride.

Primary Reactivity: Nucleophilic Substitution (S 2)

The C–Cl bond at the

-

Amination: Reaction with secondary amines (e.g., pyrrolidine, piperidine, diethylamine) yields tertiary

-amino amides. -

Thiolation: Reaction with thiols yields

-thio amides.

Mechanistic Flow: Amination

Caption: Mechanism of alpha-amination via SN2 substitution.

Research Applications

-

Pharmaceutical Intermediates: Used in the development of local anesthetics and analgesic analogs where the N-ethyl-N-phenyl motif modulates lipophilicity and receptor binding.

-

Chemical Biology: Acts as a covalent probe or linker in proteomic studies due to the alkylating nature of the

-chloroamide.

Safety & Handling (GHS Classification)

As an alkylating agent, this compound poses specific hazards. It must be handled in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| Sensitization | H317 | May cause an allergic skin reaction (Skin Sensitizer).[2] |

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent hydrolysis or degradation.

References

-

BenchChem. (n.d.). This compound | CAS 91131-16-7.[3][4][5][6][7] Retrieved from

-

Santa Cruz Biotechnology. (n.d.).[8] this compound Product Information. Retrieved from

-

GuideChem. (n.d.). Chemical Properties of Alpha-Haloamides. Retrieved from

-

PubChem. (2025).[9][10][1] 2-Chloro-N-ethylaniline (Precursor Data). National Library of Medicine.[10] Retrieved from

-

Sigma-Aldrich. (n.d.). N-Ethylaniline Safety and Reactivity Data. Retrieved from

Sources

- 1. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. leap.epa.ie [leap.epa.ie]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound|CAS 91131-16-7 [benchchem.com]

- 6. This compound | 91131-16-7 [sigmaaldrich.com]

- 7. 1008214-80-9,3-Methyl-2-(3-trifluoromethyl-benzenesulfonylamino)-pentanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. N-Ethyl-N-phenylpropanamide | C11H15NO | CID 347854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Ethyl-N-(phenylmethyl)propanamide | C12H17NO | CID 12502570 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanistic Pharmacodynamics of the N-Phenylpropanamide Scaffold

From Structural Kinetics to Signal Transduction: A Technical Guide

Executive Summary: The Pharmacophore Defined

The term "N-phenylpropanamides" in a pharmaceutical context predominantly refers to the 4-anilidopiperidine class of synthetic opioids, typified by fentanyl and its analogs (sufentanil, alfentanil, remifentanil). Unlike the phenanthrene alkaloids (morphine), the N-phenylpropanamide scaffold represents a fully synthetic, flexible pharmacophore that achieves high-affinity binding to the

This guide dissects the theoretical and validated mechanisms of action (MOA) of this scaffold, moving beyond simple "receptor activation" to explore the kinetics of ligand residence time, the structural determinants of G-protein coupling versus

Structural Mechanism: The Orthosteric Interface

The N-phenylpropanamide core is not merely a linker; it is the primary driver of receptor occupancy in the 4-anilidopiperidine series.

2.1 The Binding Pocket

Crystallographic studies and molecular dynamics (MD) simulations place the N-phenylpropanamide moiety deep within the transmembrane (TM) bundle of the MOR.

-

The N-Phenyl Ring: Occupies a hydrophobic sub-pocket formed by TM3 and TM6 residues. Key interactions involve

stacking or T-shaped interactions with Trp293 (6.48) and hydrophobic contacts with Val300 (6.55) and Ile296 (6.51). This interaction locks the receptor in the active conformation. -

The Propanamide Chain: The 3-carbon acyl chain is critical for optimal steric fit.

-

Chain Length Sensitivity: Extension to butanamide or shortening to acetamide drastically reduces affinity, indicating a sterically restricted pocket defined by Ile322 (7.39).

-

Orientation: The carbonyl oxygen often engages in a water-mediated hydrogen bond network involving His297 (6.52), stabilizing the ligand-receptor complex.

-

2.2 Protonated Nitrogen & The Ionic Lock

While the N-phenylpropanamide is the hydrophobic anchor, the piperidine nitrogen (protonated at physiological pH) forms the essential salt bridge with Asp147 (3.32) in TM3. This interaction mimics the tyramine nitrogen of endogenous opioid peptides, acting as the "message" that triggers the conformational toggle switch (TM6 outward movement) required for G-protein coupling.

Signal Transduction Cascades

Upon binding, N-phenylpropanamides induce a specific conformational change in the MOR, triggering a bifurcated signaling pathway. The therapeutic goal is maximizing Pathway A (Analgesia) while minimizing Pathway B (Respiratory Depression/Tolerance).

3.1 Pathway A: G-Protein Dependent Signaling (The Analgesic Driver)

The agonist-bound MOR acts as a Guanine Nucleotide Exchange Factor (GEF) for the heterotrimeric

-

Activation: GDP is exchanged for GTP on the

-

Adenylate Cyclase Inhibition:

-GTP inhibits Adenylate Cyclase (AC), causing a rapid drop in intracellular cAMP.-

Effect: Reduced PKA activity decreases phosphorylation of downstream nociceptive modulators (e.g., TRPV1, chemically gated channels).

-

-

Ion Channel Modulation (The

Effect):-

GIRK Activation: Free

subunits directly bind to G-protein-coupled Inwardly Rectifying Potassium channels (GIRK/Kir3). -

Result:

efflux -

VGCC Inhibition:

binds to the pore-forming subunit of Voltage-Gated Calcium Channels (N-type, Cav2.2). -

Result: Blockade of

influx

-

3.2 Pathway B:

-Arrestin Recruitment (The Adverse Driver)

High-potency N-phenylpropanamides (like fentanyl) are often full agonists that strongly recruit

-

GRK Phosphorylation: G-protein Receptor Kinases (GRKs) phosphorylate the C-terminal tail of the active MOR.

-

Arrestin Binding:

-arrestin binds to the phosphorylated receptor. -

Desensitization & Internalization: Steric blockade of G-protein coupling (desensitization) followed by clathrin-mediated endocytosis.

-

Signaling Scaffolding:

-arrestin acts as a scaffold for MAPK/ERK pathways, which are increasingly linked to respiratory depression and opioid tolerance.

Visualization: The Signaling Architecture

The following diagram illustrates the bifurcated signaling mechanism triggered by the N-phenylpropanamide pharmacophore.

Figure 1: Bifurcated signaling pathways of MOR activation by N-phenylpropanamides.

Experimental Protocols for Mechanistic Validation

To rigorously characterize a novel N-phenylpropanamide derivative, the following self-validating protocol hierarchy is recommended.

5.1 Protocol A: Functional G-Protein Activation ([³⁵S]GTPγS Binding)

Purpose: Determine the efficacy and potency of the ligand in activating the G-protein, independent of downstream amplification.

Workflow:

-

Membrane Preparation: Use CHO-hMOR cell membranes.

-

Incubation: Mix membranes (10 µg) with assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, 10 µM GDP).

-

Ligand Addition: Add increasing concentrations of the N-phenylpropanamide analog (

to -

Radioligand: Add 0.1 nM [³⁵S]GTPγS. Incubate for 60 min at 30°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Quantification: Liquid scintillation counting.

-

Data Analysis: Fit to a sigmoidal dose-response curve to determine

and

-

Validation Check: Nonspecific binding must be determined using 10 µM unlabeled GTPγS and should be <10% of total binding.

5.2 Protocol B: Biased Agonism Assessment (BRET Assay)

Purpose: Quantify the "bias factor" by comparing G-protein activation vs.

Workflow:

-

Transfection: HEK293T cells co-transfected with MOR-Rluc (Donor) and

-arrestin-2-YFP (Acceptor). -

Substrate: Add coelenterazine h (5 µM).

-

Stimulation: Add ligand and measure BRET signal (Ratio of emission at 530 nm / 480 nm) immediately.

-

Calculation: Calculate the transduction coefficient (

) for both pathways using the Black and Leff operational model. -

Bias Factor: Compute

. Positive values indicate G-protein bias (potentially safer profile).

Quantitative Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes how modifications to the N-phenylpropanamide scaffold alter mechanistic parameters.

| Structural Domain | Modification | Effect on Mechanism | Mechanistic Rationale |

| N-Phenyl Ring | 4-Fluoro substitution | Increased Potency | Enhanced lipophilicity; metabolic protection from p-hydroxylation. |

| Propanamide Chain | Extension to Butanamide | Reduced Affinity | Steric clash with Ile322 in the binding pocket. |

| Propanamide Chain | Reduction to Acetamide | Drastic Loss of Affinity | Loss of hydrophobic contact area; destabilized receptor complex. |

| Piperidine Nitrogen | Quaternization | Loss of Activity | Inability to cross BBB; loss of H-bond donor capability for Asp147. |

| Phenethyl Tail | Hydroxyl substitution (beta) | Increased Potency (Ohmefentanyl) | Additional H-bonding stabilizes the active receptor state. |

References

-

Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 2012. [Link]

-

Structure-activity relationships of fentanyl analogs. Future Medicinal Chemistry, 2014. [Link]

-

Biased agonism at the µ-opioid receptor: A new era for pain therapy? Molecular Pharmacology, 2015. [Link]

-

Molecular dynamics of fentanyl binding to the µ-opioid receptor. Journal of Chemical Information and Modeling, 2018. [Link]

-

Standardized protocols for [35S]GTPγS binding assays. Current Protocols in Neuroscience, 2001. [Link]

In Silico Profiling of Electrophilic Amides: A Technical Guide to Modeling 2-chloro-N-ethyl-N-phenylpropanamide

Executive Summary

This technical guide provides a rigorous in silico framework for analyzing 2-chloro-N-ethyl-N-phenylpropanamide (CAS: 91131-16-7). This molecule represents a critical chemical class:

This guide moves beyond standard non-covalent docking to focus on Quantum Mechanical (QM) reactivity profiling , Covalent Docking , and Metabolic Site of Metabolism (SOM) prediction.

Part 1: Molecular Characterization & Reactivity Profiling

Before attempting protein-ligand docking, one must characterize the intrinsic reactivity of the

Stereochemical & Conformational Analysis

The molecule possesses a chiral center at the C2 position (carrying the Chlorine).

-

Protocol: Generate both (R) and (S) enantiomers.

-

Causality: The stereochemistry dictates the spatial trajectory of the leaving group (Cl⁻) relative to the nucleophile (SN2 backside attack). An (R)-configuration might sterically clash with the binding pocket residues during the transition state, rendering it inactive compared to the (S)-enantiomer.

QM-Based Electrophilicity Indexing

To predict the likelihood of this molecule reacting with a cysteine thiol (protein target) or guanine (DNA toxicity), we calculate the activation energy ($ \Delta G^\ddagger $) of the reaction.

Step-by-Step Protocol:

-

Geometry Optimization: Optimize the ligand using DFT (B3LYP/6-31G* level of theory) in implicit solvent (water).

-

Transition State (TS) Search:

-

Probe: Use Methanethiol (

) as a surrogate for a Cysteine residue. -

Reaction Coordinate: Scan the distance between the Thiol Sulfur and the Ligand

-Carbon (C-Cl bond). -

Method: Perform a Relaxed Potential Energy Surface (PES) scan, followed by a TS optimization (Berny algorithm).

-

-

Output Analysis: Calculate the barrier height. A barrier

suggests high reactivity (potential non-specific toxicity), while

Physicochemical Profile (Computed)

| Descriptor | Value (Approx) | Significance |

| MW | 225.71 Da | Fragment-like space; high efficiency. |

| cLogP | 2.4 - 2.8 | Good membrane permeability; potential for CNS penetration. |

| H-Bond Donors | 0 | No -NH; fully substituted amide. |

| H-Bond Acceptors | 1 (Carbonyl O) | Critical for orienting the warhead in the active site. |

| Rotatable Bonds | 4 | Flexible N-Ethyl and N-Phenyl orientation. |

| Reactivity Class | Moderate electrophile (Alkylator). |

Part 2: Covalent Docking Strategy

Standard docking algorithms (AutoDock Vina, Glide) assume non-covalent interactions. For this compound, we must model the formation of a permanent bond.

Target Selection Logic

If no specific target is defined, use Bruton's Tyrosine Kinase (BTK) (PDB: 3GEN) or Papain (PDB: 9PAP) as validation systems, as they possess accessible active-site cysteines known to react with similar electrophiles.

Covalent Docking Protocol

Toolchain: Schrödinger CovDock / AutoDock4 (with flexible side chains).

-

Receptor Preparation:

-

Protonate the target Cysteine (Cys-SH) to the reactive Thiolate form (Cys-S⁻) if the local pH environment suggests it (pKa calculation via PropKa).

-

Critical Step: Define the "Reactive Residue" (e.g., Cys481 in BTK).

-

-

Ligand Definition (The Warhead):

-

Docking Algorithm:

-

Step A (Non-covalent positioning): The algorithm places the ligand ensuring the

-Carbon is within 3.5 Å of the Sulfur. -

Step B (Covalent bond formation): The software modifies the topology, removing Cl and creating a C-S bond.

-

Step C (Minimization): The complex is minimized to relieve strain caused by the new bond constraints.

-

Workflow Diagram

The following diagram illustrates the integrated workflow from QM preparation to covalent docking.

Caption: Integrated workflow for modeling electrophilic amide interactions, linking QM reactivity assessment to structural covalent docking.

Part 3: ADMET & Metabolic Stability (P450 Interactions)

The N-ethyl-N-phenyl moiety is a classic substrate for Cytochrome P450 enzymes. Modeling this is crucial to predict clearance and toxic metabolites.

Site of Metabolism (SOM) Prediction

We utilize FMO (Fragment Molecular Orbital) methods or machine-learning models (e.g., SMARTCyp) to predict oxidation sites.

Predicted Metabolic Pathways:

-

N-Dealkylation (Major): CYP450-mediated hydroxylation of the

-carbon on the N-ethyl group, leading to hemiaminal formation and subsequent cleavage to acetaldehyde and 2-chloro-N-phenylpropanamide .-

Significance: This unmasks the secondary amine, altering solubility and toxicity.

-

-

Aromatic Hydroxylation (Minor): Hydroxylation at the para-position of the phenyl ring.

-

Glutathione Conjugation: Direct displacement of the Cl by Glutathione (GSH) transferases (GSTs).

Interaction Mechanism Diagram

The following diagram details the specific chemical mechanism modeled during the interaction with a biological nucleophile (Target Cysteine or GSH).

Caption: Mechanism of Action (MoA) for the alpha-chloroamide warhead undergoing Nucleophilic Substitution.

Part 4: Experimental Validation Framework

A computational model is only as strong as its validation. The following assays confirm the in silico predictions.

GSH Trapping Assay (LC-MS/MS)

To validate the Reactivity Profile (Part 1) :

-

Protocol: Incubate 10

M ligand with 5 mM Glutathione (GSH) in phosphate buffer (pH 7.4) at 37°C. -

Readout: Monitor the disappearance of the parent peak and the appearance of the [M+306] adduct (Ligand + GSH - HCl) using LC-MS/MS.

-

Correlation: The experimental

should correlate with the calculated DFT activation energy barrier.

Differential Scanning Fluorimetry (DSF)

To validate Covalent Binding (Part 2) :

-

Protocol: Thermal shift assay. Covalent binders typically induce a significant increase in the protein melting temperature (

) compared to non-covalent binders, and—crucially—the shift is time-dependent. -

Criteria: A

that increases with incubation time confirms covalent modification.

References

-

Schrödinger, LLC. (2023). CovDock: Covalent Docking Protocol. Schrödinger Suite Documentation. [Link]

-

OECD. (2023). OECD Guidelines for the Testing of Chemicals, Section 4: In Vitro Skin Sensitisation (Direct Peptide Reactivity Assay - DPRA). OECD iLibrary. [Link]

-

Singh, N., et al. (2011). In silico modeling of covalent inhibition: Current status and future perspectives. Journal of Computer-Aided Molecular Design. [Link]

-

Kirchmair, J., et al. (2012). Predicting drug metabolism: Experiment and/or computation? Nature Reviews Drug Discovery. [Link]

-

PubChem. (2023). Compound Summary: this compound.[3] National Library of Medicine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

high-throughput screening assays for 2-chloro-N-ethyl-N-phenylpropanamide

Application Note: High-Throughput Profiling of Covalent Fragments – Characterization of 2-chloro-N-ethyl-N-phenylpropanamide

Executive Summary

This Application Note details the high-throughput screening (HTS) and profiling methodologies for This compound (CAS: 91131-16-7). This compound represents a critical class of

This guide addresses the three critical pillars of validating this covalent fragment:

-

Intrinsic Reactivity Profiling: Determining the kinetic window using thiol-trapping assays.

-

Target Engagement: Validating covalent bond formation via Intact Protein Mass Spectrometry.

-

Selectivity Assessment: Activity-Based Protein Profiling (ABPP) to filter promiscuous binders.

Chemical Identity & Mechanism of Action[1]

-

Molecular Formula:

[2][8] -

Molecular Weight: 211.69 g/mol [2]

-

Warhead Classification:

-Chloropropanamide (Moderate Electrophile). -

Mechanism: Nucleophilic substitution (

). A specific cysteine thiol on the target protein attacks the

Stereochemical Note: This molecule possesses a chiral center at the

Assay 1: Intrinsic Reactivity Profiling (GSH-Trapping)

Objective: To quantify the electrophilic reactivity of the compound. Compounds that react too fast with free glutathione (GSH) are likely to be promiscuous toxins (PAINS), while those that react too slowly may not effectively modify the target.

Methodology: High-Throughput Kinetic Fluorescence Assay (Thiol-Glo™ or similar) or LC-MS.

Protocol: Kinetic Fluorescence Assay (384-well format)

Reagents:

-

Buffer: PBS, pH 7.4, 1 mM EDTA.

-

Probe: this compound (10 mM DMSO stock).

-

Nucleophile: Glutathione (GSH) or N-acetylcysteine (NAC).

-

Detection Reagent: Thiol-quantification reagent (e.g., CPM - 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin).

Step-by-Step Workflow:

-

Preparation: Dilute the compound to 50

M (2x final concentration) in Buffer. -

Initiation: Dispense 10

L of 200 -

Reaction: Add 10

L of the compound solution. -

Incubation: Incubate at 25°C for varying time points (

min). -

Quenching/Detection: At each time point, add 20

L of CPM reagent (50 -

Readout: Measure Fluorescence (

). -

Data Analysis: Plot

vs. time to determine the pseudo-first-order rate constant (

Acceptance Criteria:

-

Ideal

: -

Flag: If

min, the compound is likely too reactive for specific targeting.

Assay 2: Target Engagement (Intact Protein LC-MS)

Objective: To confirm that this compound covalently modifies the target protein and to determine the stoichiometry of labeling.

Platform: RapidFire MS or standard LC-QTOF.

Protocol: Intact Mass Analysis

Reagents:

-

Target Protein: Purified protein domain (e.g., Kinase domain) at 5

M. -

Compound: 50

M (10-fold excess).

Step-by-Step Workflow:

-

Incubation: Mix protein and compound in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

-

Time Course: Incubate for 1 hour and 4 hours at Room Temperature.

-

Quench: Add Formic Acid to 1% final concentration to stop the reaction and denature the protein.

-

LC-MS Run: Inject 1-2

g of protein onto a C4 desalting column. -

Deconvolution: Deconvolute the raw charge envelope to neutral mass.

Data Interpretation:

-

Mass Shift: Look for a mass increase of +175.6 Da (Molecular Weight of compound minus HCl).

-

Calculation:

adduct.

-

-

Occupancy: Calculate % occupancy using peak intensities:

Workflow Visualization

The following diagram illustrates the decision tree for validating this covalent fragment in a drug discovery pipeline.

Caption: Logical workflow for the high-throughput validation of this compound as a covalent lead.

Data Presentation & Analysis

When screening a library containing this scaffold, data should be tabulated to correlate reactivity with potency.

Table 1: Example Screening Data Output

| Compound ID | Structure Class | GSH | Target Occupancy (1h) | IC50 (Biochemical) | Assessment |

| 2-Cl-Prop-01 | 180 | 85% | 150 nM | Hit (Tunable) | |

| 2-Cl-Acet-02 | 5 | 99% | 10 nM | Too Reactive | |

| 2-Cl-Prop-03 | >1440 | 5% | >10 | Inert |

Key Insight: The this compound scaffold (Row 1) typically falls into the "Tunable" category. The methyl group on the

Safety & Handling

-

Hazard: As an alkylating agent, this compound is a potential skin sensitizer and genotoxin.

-

PPE: Double nitrile gloves and fume hood usage are mandatory.

-

Disposal: All waste containing this compound must be treated as hazardous chemical waste (halogenated organic). Quench excess compound with 10% cysteine or lysine solution before disposal to neutralize the electrophile.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

PubChem. "this compound Compound Summary." Link

Sources

- 1. 91131-16-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. This compound|CAS 91131-16-7 [benchchem.com]

- 4. 857041-78-2|2-Chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}propanamide|BLD Pharm [bldpharm.com]

- 5. 111057-88-6|2-Chloro-N-(m-tolyl)propanamide|BLD Pharm [bldpharm.com]

- 6. This compound|CAS 91131-16-7 [benchchem.com]

- 7. EnamineStore [enaminestore.com]

- 8. PubChemLite - GGSOFYRMISJWQI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

developing a bioassay for 2-chloro-N-ethyl-N-phenylpropanamide efficacy

Application Note: Kinetic Profiling & Efficacy Assessment of 2-chloro-N-ethyl-N-phenylpropanamide

Abstract

This application note details the development of a quantitative bioassay for This compound , a representative

Introduction & Mechanism of Action

This compound belongs to the class of

In a biological context, this molecule targets accessible cysteine residues on proteins (e.g., Cysteine Proteases, Kinases with Cys in the ATP pocket, or metabolic enzymes like ALDH).

The Challenge:

Standard equilibrium assays (measuring IC

The Solution: We must measure the kinetic efficacy , defined by two parameters:

- (Affinity): How well the molecule initially binds to the target.

- (Reactivity): The rate at which the covalent bond forms once bound.

Mechanism of Inactivation

The reaction follows a two-step mechanism:

Figure 1: Two-step covalent inhibition mechanism. The efficacy is driven by the transition from the reversible complex to the covalent adduct.

Experimental Design Strategy

To validate the efficacy of this compound, we utilize a Continuous Flow Fluorescence Assay using Papain (a robust surrogate cysteine protease) or a specific target of interest (e.g., Cathepsin B).

Key Assay Components:

-

Target: Papain (Sigma-Aldrich), a cysteine protease active at neutral pH.

-

Substrate: Z-Phe-Arg-AMC (fluorogenic substrate). Cleavage releases AMC (fluorescent).

-

Inhibitor: this compound (dissolved in DMSO).

-

Buffer: 50 mM MES, pH 6.5, 5 mM EDTA, 2 mM DTT (DTT must be kept low to prevent scavenging the inhibitor).

Detailed Protocol: Time-Dependent Inhibition (TDI)

This protocol determines the

Step 1: Reagent Preparation

-

Assay Buffer: 50 mM MES (pH 6.5), 1 mM EDTA, 0.01% Triton X-100. Note: Avoid high concentrations of DTT or Glutathione, as they will react with the 2-chloro moiety.

-

Enzyme Solution: Dilute Papain to 20 nM in Assay Buffer (activate for 15 min with 1 mM DTT, then dilute 1:100 into buffer without DTT to minimize scavenging).

-

Substrate Solution: 20 µM Z-Phe-Arg-AMC (final concentration will be 10 µM).

-

Compound Plate: Prepare a 3-fold serial dilution of this compound in DMSO (Top concentration: 100 µM).

Step 2: The "Jump-Dilution" Workflow

We will use a Progress Curve Analysis method. This allows us to watch the enzyme die in real-time.

-

Plate Setup: Use a black 384-well non-binding plate.

-

Add Inhibitor: Dispense 0.5 µL of compound dilutions into wells.

-

Add Substrate: Dispense 25 µL of Substrate Solution.

-

Initiate Reaction: Dispense 25 µL of Enzyme Solution to start the reaction.

-

Readout: Immediately place in a kinetic plate reader (e.g., EnVision or Spark).

-

Mode: Fluorescence Kinetics.

-

Excitation/Emission: 355 nm / 460 nm (for AMC).

-

Duration: Read every 30 seconds for 60 minutes.

-

Figure 2: Kinetic assay workflow for determining time-dependent inhibition.

Data Analysis & Efficacy Calculation

Do not use the standard "Area Under Curve" or Endpoint analysis. You must fit the Progress Curves .

Phase A: Determine for each concentration

The fluorescence product (

- : Initial velocity (slope at t=0).

- : The observed rate constant of inactivation for that specific inhibitor concentration.

Action: Fit the raw fluorescence trace of each well to this equation to extract

Phase B: Determine and

Plot the extracted

- (Max Inactivation Rate): The plateau of the curve at infinite inhibitor.

- (Inactivation Constant): The concentration at half-maximal inactivation rate.

-

Efficacy Ratio: Calculate

.

Interpretation Table:

| Parameter | Value Range | Interpretation for this compound |

| Highly Potent. Excellent candidate for drug development. | ||

| Moderate. Good starting point, optimize the N-phenyl ring substituents. | ||

| Weak. The 2-chloro leaving group may be sterically hindered or the affinity is too low. |

Safety & Handling (Critical)

-

Toxicity: As an

-haloamide, this compound is a potent alkylating agent. It can cause skin sensitization and severe eye damage. -

Stability: The compound is susceptible to hydrolysis in basic buffers (pH > 8.0). Always prepare fresh in DMSO and dilute into slightly acidic/neutral buffer (pH 6.0 - 7.0) immediately before use.

-

Quenching: Dispose of all assay plates by treating with 10% bleach or 10 mM Glutathione to quench unreacted electrophiles.

References

-

Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

-

Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55, 13408–13421 (2016). Link

-

Strelow, J. M. "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 5-20 (2017). Link

-

PubChem Compound Summary. "2-Chloro-N-ethylpropanamide" (Structural Analog). National Library of Medicine. Link

Troubleshooting & Optimization

overcoming low yield in 2-chloro-N-ethyl-N-phenylpropanamide synthesis

Technical Support Center: 2-Chloro-N-ethyl-N-phenylpropanamide Synthesis

Executive Summary

You are likely encountering low yields (<40%) in the synthesis of This compound due to two competing pathways:

This reaction involves the N-acylation of N-ethylaniline with 2-chloropropanoyl chloride (also known as

This guide provides a root-cause analysis, an optimized "Gold Standard" protocol, and a troubleshooting Q&A to resolve these specific issues.

Part 1: The Chemistry of Failure (Root Cause Analysis)

Before adjusting your protocol, you must understand why the reaction fails. The reaction is not a simple amide coupling; it is a race between three pathways.

Pathway Competition Diagram

The following diagram illustrates the desired pathway versus the two most common failure modes.

Figure 1: Reaction landscape showing how temperature and base strength dictate product distribution.

Part 2: Troubleshooting Q&A

Issue 1: The "Black Tar" Scenario

User Report: "My reaction mixture turned dark brown/black and viscous. After workup, I recovered a sticky gum with no distinct spots on TLC."

-

Diagnosis: You likely triggered

-elimination followed by polymerization .-

Mechanism: The base used to scavenge HCl also deprotonated the

-carbon of the acid chloride (or the formed amide), leading to the formation of N-ethyl-N-phenylacrylamide. This acrylamide is unstable and polymerizes into "tar."

-

-

Solution:

-

Switch Bases: If you are using Triethylamine (TEA) or Pyridine, stop. These organic bases can promote elimination in this specific substrate. Switch to an inorganic, heterogeneous base like Potassium Carbonate (K₂CO₃) or use a biphasic Schotten-Baumann system (DCM/NaOH).

-

Temperature Control: The elimination reaction has a higher activation energy than the substitution. Strictly maintain the temperature between -5°C and 0°C during addition. Do not let it rise above 10°C until the quench.

-

Issue 2: The "Missing Product" (Hydrolysis)

User Report: "Yield is 30%. I see a large amount of N-ethylaniline starting material left, but the acid chloride is gone."

-

Diagnosis: Your acid chloride hydrolyzed before it could react with the amine.

-

Mechanism: 2-chloropropanoyl chloride is highly moisture-sensitive. If your solvent was "wet" or the acid chloride is old, it converts to 2-chloropropionic acid, which will not react with the amine under these conditions.

-

Solution:

-

Reagent Quality: Distill 2-chloropropanoyl chloride prior to use if it appears cloudy or has a pungent "vinegar" smell (indicative of HCl/acid formation).

-

Drying: Use anhydrous DCM or Toluene. Dry your amine over KOH pellets if necessary.

-

Issue 3: Clogging & Stirring Issues

User Report: "A thick white precipitate formed immediately, stopping the stir bar. The yield was inconsistent."

-

Diagnosis: Precipitation of the amine-hydrochloride salt (e.g., N-ethylaniline hydrochloride).

-

Solution:

-

This salt formation traps unreacted amine, removing it from the solution.

-

Fix: Increase solvent volume (dilution aids stirring) or use a biphasic system (Water/DCM) where the salt dissolves in the aqueous layer, keeping the organic layer free for reaction.

-

Part 3: Optimized "Gold Standard" Protocol

This protocol utilizes a modified Schotten-Baumann condition . It is superior to anhydrous organic base methods for this specific substrate because the biphasic nature suppresses elimination and manages the exotherm effectively.

Reagents Table

| Component | Role | Stoichiometry | Notes |

| N-Ethylaniline | Nucleophile | 1.0 equiv | Distill if dark/colored. |

| 2-Chloropropanoyl Chloride | Electrophile | 1.2 equiv | Add Dropwise. Toxic/Lachrymator. |

| Dichloromethane (DCM) | Solvent | 10 mL / g amine | High heat capacity sinks exotherm. |

| NaOH (10% aq) | Base / HCl Scavenger | 1.5 equiv | Keeps amine free; absorbs HCl. |

Step-by-Step Procedure

-

Setup:

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

-

Charge the flask with N-ethylaniline (1.0 eq) and DCM .

-

Add 10% NaOH solution (1.5 eq) .

-

Critical: Cool the biphasic mixture to 0°C using an ice/salt bath. Stir vigorously (800+ RPM).

-

-

Addition (The Danger Zone):

-

Dilute 2-chloropropanoyl chloride (1.2 eq) with a small amount of DCM (1:1 v/v) in the addition funnel.

-

Add the acid chloride solution dropwise over 30–45 minutes.

-

Constraint: Ensure internal temperature never exceeds 5°C .

-

-

Reaction:

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour.

-

Slowly warm to room temperature (20–25°C) and stir for an additional 2 hours.

-

-

Workup:

-

Purification:

-

The product is often an oil or low-melting solid. If purity is <95% by NMR, perform vacuum distillation (high vacuum required) or flash chromatography (Hexane/EtOAc 9:1).

-

Part 4: Process Logic Visualization

Use this flow to guide your decision-making during the experiment.

Figure 2: Decision matrix for synthesis execution.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Schotten-Baumann protocols).

- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanisms of elimination vs. substitution in -halo carbonyls).

-

Nakatsuji, H.; Morimoto, M.; Misaki, T.; Tanabe, Y. "Mild and Efficient Synthesis of 2'-Chloropropionanilide Derivatives," Tetrahedron, 2007 , 63(48), 12071-12080. Link (Demonstrates high yield using K₂CO₃/Acetonitrile for similar substrates).

-

BenchChem. "Troubleshooting Low Yield in 2,2-Dimethyl-N-phenylpropanamide Synthesis." Link (General protocols for aniline acylation).

-

ChemicalBook. "2'-Chloropropionanilide Synthesis & Product Data." Link (Industrial context and physical properties).

Sources

troubleshooting guide for 2-chloro-N-ethyl-N-phenylpropanamide protein labeling

Senior Application Scientist Desk

Topic: Troubleshooting Covalent Protein Labeling with

Executive Summary

Welcome to the technical support center. You are likely using This compound as a covalent fragment or electrophilic probe in Activity-Based Protein Profiling (ABPP).

Crucial Technical Insight: Unlike standard chloroacetamide probes (which are primary alkyl halides), this molecule is a 2-chloropropanamide . The chlorine is attached to a secondary carbon (branched).[1] This introduces significant steric hindrance at the electrophilic center. Consequently, this probe exhibits significantly slower kinetics (

If you are observing "no labeling" using standard protocols (e.g., 1 hour at room temperature), your reaction is likely kinetically limited, not thermodynamically impossible.[1]

Module 1: The Core Mechanism & Expected Data

Before troubleshooting, verify your expected mass spectrometry readouts.[1]

The Reaction

The labeling occurs via an

Quantitative Data Table

| Parameter | Value / Description | Notes |

| Formula | ||

| Molecular Weight | 211.69 Da | |

| Leaving Group | Chloride ( | Mass: 35.45 Da |

| Adduct Mass Shift | +176.24 Da | CRITICAL: Look for this shift in Intact MS. |

| Reactivity Class | Low (Secondary | Slower than iodoacetamide and chloroacetamide. |

| Target Residue | Cysteine (primary), Histidine/Lysine (secondary) | Lys/His labeling only occurs at high pH (>8.5).[1] |

Visualizing the Mechanism

Caption: Mechanism of action. Note the "Slow Formation" step due to the methyl group on the alpha-carbon hindering the nucleophilic attack.

Module 2: Troubleshooting "No Labeling" (Low Reactivity)

Symptom: Intact Mass Spec shows only the wild-type mass (Mass 0) and no +176 Da peak.

Root Cause 1: Kinetic Insufficiency (The "Steric Wall")

Because this is a secondary halide, the reaction rate is 10-100x slower than a standard chloroacetamide.

-

Diagnosis: Did you incubate for < 2 hours?

-

Solution:

Root Cause 2: Incorrect pH (Thiolate Availability)

The cysteine must be in the thiolate form (

-

Diagnosis: Is your buffer pH < 7.0?

-

Solution: Adjust buffer pH to 7.5 – 8.0 .

-

Caution: Do not exceed pH 8.5, as this increases the rate of probe hydrolysis and off-target lysine labeling.

-

Root Cause 3: Thiol Quenching

-

Diagnosis: Does your storage buffer contain DTT,

-Mercaptoethanol (BME), or TCEP? -

Solution: These agents are stronger nucleophiles than your protein and will consume the probe immediately.[1]

-

Action: Desalt protein into a non-reducing buffer (e.g., HEPES/PBS) using Zeba spin columns or dialysis prior to labeling.[1]

-

Module 3: Troubleshooting "Off-Target" or "Messy" Spectra

Symptom: You see +176 Da, but also +352 Da (2x), +528 Da (3x), or broad peaks.

Root Cause 1: Methionine Oxidation Artifacts

Chloroacetamides are known to induce Methionine oxidation (+16 Da) more aggressively than iodoacetamides during sample prep [1].[1]

-

Diagnosis: Do you see peaks at +16 Da or +192 Da (+176 + 16)?

-

Solution:

Root Cause 2: Hydrophobic Non-Specific Binding

The "N-ethyl-N-phenyl" tail is highly hydrophobic. The probe may be sticking to hydrophobic pockets without forming a covalent bond.

-

Diagnosis: The mass shift disappears after denaturing/washing (e.g., on SDS-PAGE or LC-MS with harsh gradients).

-

Solution:

-

Ensure your LC-MS method uses a robust organic gradient to wash off non-covalent binders.[1]

-

Add 0.01% Triton X-100 to the reaction buffer to reduce non-specific aggregation.

-

Module 4: Optimized Labeling Protocol

This protocol is calibrated for slow-reacting secondary

Materials

-

Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8 (Degassed).

-

Stock Solution: 50 mM Probe in 100% DMSO (anhydrous).

-

Quench: 100 mM DTT.[1]

Step-by-Step Workflow

-

Protein Prep: Dilute protein to 5–10 µM in Buffer. Ensure NO reducing agents are present.[1]

-

Dosing: Add Probe to a final concentration of 100 µM (10-20x excess).

-

Note: Keep final DMSO concentration < 2% to prevent protein denaturation.

-

-

Incubation: Incubate at 25°C for 4 hours OR 4°C Overnight .

-

Why? The secondary halide requires extended time to overcome the activation energy barrier.[1]

-

-

Quenching: Add DTT to a final concentration of 10 mM to stop the reaction. Incubate for 10 mins.

-

Analysis: Proceed immediately to LC-MS (Intact) or Trypsin Digest.[1]

Module 5: Interactive Troubleshooting Logic

Use this decision tree to diagnose your specific issue.

Caption: Decision tree for troubleshooting mass spectrometry results.

References

-

BenchChem. (2025).[1][2][3][4][5] The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Retrieved from 6[1]

-

JoVE. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments. Retrieved from 7

-

PubChem. (2025).[1][8] this compound Compound Summary. National Library of Medicine.[1] Retrieved from 9[9]

-

Evotec. (2025).[1] Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from 10

Sources

- 1. domainex.co.uk [domainex.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay [jove.com]

- 8. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

Technical Support Center: Optimization of N-Alkylation with 2-chloro-N-ethyl-N-phenylpropanamide

Topic: Reaction Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Chemical Context

You are attempting an N-alkylation (nucleophilic substitution) using 2-chloro-N-ethyl-N-phenylpropanamide as the electrophile.

Chemical Profile:

-

Substrate Class:

-Haloamide (Secondary Alkyl Chloride). -

Structural Challenges:

-

Steric Hindrance: The electrophilic carbon is secondary (branched methyl group). Furthermore, the N-ethyl-N-phenyl amide moiety creates a significant "steric wall," shielding the reaction center from nucleophilic attack.

-

Leaving Group: Chloride is a mediocre leaving group, making

kinetics sluggish on this crowded scaffold. -

Side Reaction Risk: The

-proton is acidic due to the adjacent carbonyl. This makes elimination (dehydrohalogenation) to the acrylamide (2-(

-

This guide provides a self-validating workflow to maximize substitution (yield) while suppressing elimination.

Troubleshooting & Optimization (Q&A)

Q1: The reaction is stalling at 40-50% conversion after 24 hours. Increasing temperature only increases impurities. How do I drive this to completion?

Diagnosis: You are likely facing a "kinetic wall" due to the secondary chloride. Simply heating it promotes elimination (E2) rather than substitution (

Solution: The Finkelstein Modification. You must convert the poor leaving group (Cl) into an excellent leaving group (I) in situ.

-

Protocol: Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction.

-

Mechanism: The iodide anion is a smaller, better nucleophile than your amine. It rapidly displaces the chloride to form the transient

-iodoamide. The C-I bond is weaker and longer, making it significantly more reactive toward your amine nucleophile. -

Solvent Switch: Ensure you are using a solvent where the chloride salt precipitates (driving equilibrium) or remains soluble enough for the exchange. Acetonitrile (MeCN) or Butanone (MEK) are ideal.

Q2: I see a new spot on TLC ( slightly higher than product) and my mass spec shows [M-HCl]. What is happening?

Diagnosis: This is the Elimination Product (

-

Cause: Your base is too strong or too bulky, acting as a proton scavenger rather than an acid neutralizer.

-

Correction:

-

Switch Base: If using

(Triethylamine) or DIPEA, switch to an inorganic base like -

Concentration: High concentration favors bimolecular reactions (

and E2). However, if E2 is dominating, try a slight dilution (0.1 M instead of 0.5 M) to see if the substitution (which depends heavily on the nucleophile's access) can compete better at lower ionic strengths, though usually, steric control is more vital.

-

Q3: Which solvent system gives the best selectivity?

Recommendation: Avoid protic solvents (Ethanol/Methanol) as they solvate the nucleophile, reducing its reactivity.

-

Gold Standard: Acetonitrile (MeCN) .[1] It is polar enough to dissolve the reagents but aprotic to support

. It also refluxes at a moderate temperature (82°C). -

High Performance: DMF or DMSO .[1] Use these only if MeCN fails. They dramatically accelerate

rates but make workup (removal of solvent) difficult and can sometimes promote decomposition if heated >100°C. -

Green Alternative: 2-MeTHF or Ethyl Acetate (requires longer times, often needs TBAI phase transfer catalyst).

Optimization Data Matrix

The following table summarizes expected outcomes based on standard optimization screens for

| Variable | Condition A (Standard) | Condition B (Aggressive) | Condition C (Optimized) |

| Solvent | Toluene | DMF | Acetonitrile (MeCN) |

| Base | Triethylamine ( | ||

| Additive | None | None | KI (0.2 eq) |

| Temp | Reflux (110°C) | 100°C | Reflux (82°C) |

| Time | 48 h | 4 h | 12-16 h |

| Outcome | Low conversion, high elimination. | Fast reaction, difficult workup, dark impurities. | High Yield (>85%), Clean Profile. |

Master Protocol: Catalytic Finkelstein Alkylation

Objective: Synthesis of N-alkylated derivative from this compound.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (2.0 eq) -

Catalyst: Potassium Iodide (KI) (0.2 eq)

-

Solvent: Acetonitrile (anhydrous) [Concentration: 0.2 M]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Charging: Add the Substrate , KI , and

to the flask. -

Solvation: Add Acetonitrile . Stir at Room Temperature (RT) for 10 minutes. Observation: The mixture will be a white/off-white suspension.

-

Amine Addition: Add the Amine nucleophile via syringe.

-

Reaction: Heat the mixture to Reflux (approx. 82°C) .

-

Checkpoint 1 (1 hour): Check TLC.[2] You should see the appearance of the intermediate iodo-species (rarely isolated) or the product.

-

Checkpoint 2 (12 hours): Monitor consumption of the Chloro-starting material. If >10% remains, add another 0.1 eq of KI.

-

-

Workup (Self-Validating):

-

Cool to RT. Filter off the inorganic solids (KCl/KI/

). -

Why? Removing solids prevents hydrolysis during the aqueous wash.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate. Wash with Water (x2) and Brine (x1).

-

Dry over

, filter, and concentrate.

-

Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Pathway Competition

This diagram illustrates the "Finkelstein Assist" vs. the "Elimination Trap."

Caption: The catalytic cycle of Iodide (Finkelstein) accelerates product formation, bypassing the slow direct attack on the chloride and outcompeting the elimination pathway.

Diagram 2: Troubleshooting Logic Tree

Follow this flow to resolve yield issues.

Caption: Decision matrix for diagnosing reaction stalls (kinetic issues) versus side-reactions (thermodynamic/basicity issues).

References

-

BenchChem. (2025).[1][2] Experimental procedure for N-alkylation of primary amines. Retrieved from .

-

National Institutes of Health (NIH). (2019). Synthesis and biological activities of local anesthetics. PMC. Retrieved from .

-

Organic Chemistry Portal. (2024). Finkelstein Reaction: Mechanism and Conditions. Retrieved from .

-

Bahamonde, A., et al. (2024). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship.[3] Retrieved from .

-

Master Organic Chemistry. (2023). Substitution and Elimination Reactions of Amines. Retrieved from .

Sources

Technical Support Center: HPLC Analysis of 2-chloro-N-ethyl-N-phenylpropanamide

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #T-AMIDE-2024-001 Subject: Resolving Peak Tailing & Asymmetry for Hydrophobic Amides

Executive Summary: The Chemistry of the Problem

Welcome to the technical support center. You are likely analyzing 2-chloro-N-ethyl-N-phenylpropanamide (a tertiary amide with a hydrophobic phenyl ring and a chloro-alkyl tail).

Unlike simple amines, this molecule is not strongly basic.[1] The nitrogen lone pair is delocalized into the phenyl ring and the carbonyl group, reducing its pKa significantly. Therefore, the "classic" amine tailing mechanism (ionic interaction with deprotonated silanols) is less dominant here.

Why is it tailing? For this specific analyte, peak tailing is almost exclusively caused by two factors:

-

Hydrogen Bonding: The amide carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), interacting with free, acidic silanol groups (

) on the silica surface. -

Solvent Mismatch/Hydrophobic Overload: The molecule has a predicted XLogP of ~2.7 (hydrophobic). Injecting it in a strong solvent (like 100% Acetonitrile) into a weaker mobile phase causes the analyte to "precipitate" or smear at the column head.

Module 1: Diagnostic Workflow

Before altering your chemistry, use this logic tree to isolate the variable.

Figure 1: Diagnostic logic tree for isolating peak asymmetry sources. Use this to rule out physical plumbing issues before optimizing chemistry.

Module 2: Critical Troubleshooting FAQs

Q1: I am using a standard C18 column with water/acetonitrile, but the tailing factor (

) is > 1.5. Why?

A: You are likely using a "Type A" silica or a non-endcapped column. The amide carbonyl in this compound is forming hydrogen bonds with residual silanols. In simple water/ACN mixtures, there is nothing to suppress this interaction.

The Fix:

-

Switch to a "Type B" High-Purity Silica Column: Ensure the column is explicitly labeled as "End-capped" (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge, or Phenomenex Kinetex). These columns have chemically bonded small groups (like trimethylsilane) that cover the exposed silanols [1].

-

Low pH Suppression: Lower the pH of your mobile phase to ~2.5 using 0.1% Formic Acid or Phosphoric Acid.

Q2: My sample is dissolved in 100% Acetonitrile. Is this a problem?

A: Yes, this is the #1 cause of "false" tailing for this analyte. Because this compound is hydrophobic, you likely dissolved it in pure organic solvent. When you inject this "strong" plug into a mobile phase that is perhaps 50% or 60% aqueous, the analyte molecules at the leading edge of the plug precipitate or travel faster than those at the trailing edge until they mix. This causes peak fronting or distorted tailing .

The Protocol:

-

Diluent: Dissolve your sample in the initial mobile phase composition (e.g., 50:50 Water:ACN).

-

Injection Volume: If you must use 100% ACN (due to solubility limits), reduce your injection volume to < 5 µL to minimize the solvent effect [3].

Q3: Should I add Triethylamine (TEA) to the mobile phase?

A: No. TEA is a "silanol blocker" used for basic amines. Your analyte is an amide. Adding TEA is unnecessary if you use a modern column and might actually cause baseline noise or ion suppression if you are using MS detection.

-

Better Additive: For amides, simple acidic modification (0.1% Formic Acid) is sufficient to tidy up the peak shape by suppressing silanol ionization.

Module 3: Optimized Method Parameters

Use these parameters to guarantee a Tailing Factor (

| Parameter | Recommended Setting | Rationale |

| Column | C18, End-capped, 3.5µm or 5µm | "End-capping" blocks H-bonding sites. |

| Mobile Phase A | Water + 0.1% Formic Acid (or H3PO4 pH 2.5) | Low pH keeps silanols protonated ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has lower viscosity and better cutoff than MeOH. |

| Flow Rate | 1.0 - 1.2 mL/min (for 4.6mm ID) | Standard linear velocity. |

| Temperature | 35°C - 40°C | Slightly elevated temp reduces viscosity and improves mass transfer, sharpening the tail. |

| Sample Diluent | Match Initial Mobile Phase | Prevents "solvent wash" effects.[4] |

Module 4: The Mechanism of Interaction

Understanding why the protocol works ensures you can adapt it for future analogs.

Figure 2: Mechanism of amide-silanol interaction. The amide carbonyl (H-acceptor) binds to free silanols (H-donor). End-capping sterically hinders this interaction.

References

-

Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

-

Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from

-